Cas no 2936-63-2 (alpha-(1-Naphthyl)benzylamine)
alpha-(1-Naphthyl)benzylamine Chemical and Physical Properties
Names and Identifiers
-
- Naphthalen-1-yl(phenyl)methanamine
- alpha-(1-Naphthyl)benzylamine
- 1-(1-Naphthyl)-1-phenylmethanamine
- 1-Naphthalenemethanamine, a-phenyl-
- <1>Naphthyl-phenyl-methylamin
- byakangellicin
- Oprea1_421612
- C17H15N
- [alpha-Naphthyl-phenyl-methyl]-amin
- 6507AJ
- (naphthalen-1-yl)(phenyl)methanamine
- TRA0018718
- 1-Naphthalenemethanamine, alpha-phenyl-
- SY019153
- Z1266933847
- I+/--Phenyl-1-naphthalenemethanamine
- DB-369789
- Z291232290
- AKOS022184180
- 2936-63-2
- CS-0156520
- SCHEMBL3543754
- DTXSID101300826
- AS-32081
- AKOS000199608
- 1-(NAPHTHALEN-1-YL)-1-PHENYLMETHANAMINE
- MFCD00168077
- CAA93663
- EN300-74221
-
- MDL: MFCD00168077
- Inchi: 1S/C17H15N/c18-17(14-8-2-1-3-9-14)16-12-6-10-13-7-4-5-11-15(13)16/h1-12,17H,18H2
- InChI Key: MKYLPACDIKGXSW-UHFFFAOYSA-N
- SMILES: NC(C1C=CC=CC=1)C1=CC=CC2C=CC=CC1=2
Computed Properties
- Exact Mass: 233.12000
- Monoisotopic Mass: 233.120449483g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 26
Experimental Properties
- PSA: 26.02000
- LogP: 4.58820
alpha-(1-Naphthyl)benzylamine Customs Data
- HS CODE:2921499090
- Customs Data:
China Customs Code:
2921499090Overview:
2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
alpha-(1-Naphthyl)benzylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D303343-1g |
alpha-(1-Naphthyl)benzylamine |
2936-63-2 | 95% | 1g |
¥945.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D303343-250mg |
alpha-(1-Naphthyl)benzylamine |
2936-63-2 | 95% | 250mg |
¥343.90 | 2023-09-03 | |
| Alichem | A219005615-1g |
Naphthalen-1-yl(phenyl)methanamine |
2936-63-2 | 97% | 1g |
$206.85 | 2023-09-02 | |
| Alichem | A219005615-5g |
Naphthalen-1-yl(phenyl)methanamine |
2936-63-2 | 97% | 5g |
$596.91 | 2023-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853408-5g |
alpha-(1-Naphthyl)benzylamine |
2936-63-2 | 95% | 5g |
¥2,666.00 | 2022-01-10 | |
| Chemenu | CM140184-5g |
Naphthalen-1-yl(phenyl)methanamine |
2936-63-2 | 97% | 5g |
$320 | 2021-08-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853408-250mg |
alpha-(1-Naphthyl)benzylamine |
2936-63-2 | 95% | 250mg |
¥367.00 | 2022-01-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853408-1g |
alpha-(1-Naphthyl)benzylamine |
2936-63-2 | 95% | 1g |
¥1,035.00 | 2022-01-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JT487-200mg |
alpha-(1-Naphthyl)benzylamine |
2936-63-2 | 97% | 200mg |
351.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JT487-1g |
alpha-(1-Naphthyl)benzylamine |
2936-63-2 | 97% | 1g |
884.0CNY | 2021-07-17 |
alpha-(1-Naphthyl)benzylamine Suppliers
alpha-(1-Naphthyl)benzylamine Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on alpha-(1-Naphthyl)benzylamine
Professional Introduction to Alpha-(1-Naphthyl)benzylamine (CAS No. 2936-63-2)
Alpha-(1-Naphthyl)benzylamine, chemically designated as CAS No. 2936-63-2, is a significant compound in the realm of pharmaceutical chemistry and organic synthesis. This compound, featuring a naphthyl group and a benzylamine moiety, has garnered considerable attention due to its versatile applications in medicinal chemistry and biotechnology. The structural uniqueness of this molecule makes it a valuable intermediate in the synthesis of various pharmacologically active agents, particularly those targeting neurological and cardiovascular disorders.
The naphthyl ring in Alpha-(1-Naphthyl)benzylamine contributes to its hydrophobic properties, which are often exploited in drug design to enhance membrane permeability and binding affinity. This feature has been extensively studied in the development of novel therapeutic agents. Recent research has highlighted the potential of this compound as a precursor in the synthesis of ligands for G-protein coupled receptors (GPCRs), which are pivotal in modulating numerous physiological processes. The benzylamine moiety, on the other hand, provides a basic nitrogen atom that can engage in hydrogen bonding and ionic interactions with biological targets, thereby influencing the compound's pharmacokinetic profile.
In the context of modern drug discovery, Alpha-(1-Naphthyl)benzylamine has been employed in the development of small-molecule inhibitors for enzymes involved in metabolic pathways. For instance, studies have demonstrated its utility in designing inhibitors targeting monoamine oxidase (MAO), an enzyme crucial for regulating neurotransmitter levels. The structural framework of this compound allows for selective binding to specific enzyme active sites, minimizing off-target effects and enhancing therapeutic efficacy. Such findings have opened new avenues for treating conditions like depression and neurodegenerative diseases.
Moreover, the synthetic flexibility of Alpha-(1-Naphthyl)benzylamine has made it a favorite among medicinal chemists. Its core structure can be readily modified through functional group interconversions, allowing for the creation of a diverse library of derivatives with tailored biological activities. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in introducing new substituents at strategic positions within the molecule. These modifications have led to the discovery of novel compounds with enhanced potency and selectivity.
Recent advancements in computational chemistry have further accelerated the design and optimization of Alpha-(1-Naphthyl)benzylamine-based drugs. Molecular docking simulations and quantum mechanical calculations have provided insights into the interactions between this compound and its biological targets at an atomic level. Such computational studies have not only guided synthetic strategies but also predicted pharmacokinetic properties like solubility, bioavailability, and metabolic stability. This interdisciplinary approach has significantly reduced the time and cost associated with drug development.
The pharmaceutical industry has also recognized the potential of Alpha-(1-Naphthyl)benzylamine in addressing emerging therapeutic challenges. For example, its incorporation into prodrug formulations has shown promise in overcoming bioavailability issues associated with certain active pharmaceutical ingredients (APIs). By leveraging its structural features, researchers have developed prodrugs that undergo enzymatic or chemical cleavage to release the parent drug at target sites, thereby improving therapeutic outcomes.
In conclusion, Alpha-(1-Naphthyl)benzylamine (CAS No. 2936-63-2) represents a cornerstone compound in pharmaceutical chemistry. Its unique structural attributes have enabled its application across various domains of drug discovery and development. From serving as a key intermediate in synthesizing bioactive molecules to being a subject of computational studies for rational drug design, this compound continues to play a pivotal role in advancing medical science. As research progresses, it is anticipated that new applications and derivatives of Alpha-(1-Naphthyl)benzylamine will emerge, further solidifying its importance in modern medicine.
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